![molecular formula C16H16ClNO2 B1215816 Nicoclonate CAS No. 10571-59-2](/img/structure/B1215816.png)
Nicoclonate
准备方法
合成路线和反应条件: 尼可酸氯苯丙酯的合成涉及烟酸与1-(4-氯苯基)-2-甲基丙醇的酯化反应。 反应通常在脱水剂(如亚硫酰氯或二环己基碳二亚胺 (DCC))的存在下进行,以促进酯键的形成 .
工业生产方法: 尼可酸氯苯丙酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应条件,以确保高产率和纯度。 最终产品通常通过从甲醇和水中重结晶来提纯 .
化学反应分析
反应类型: 尼可酸氯苯丙酯经历多种类型的化学反应,包括:
氧化: 尼可酸氯苯丙酯可以氧化形成相应的羧酸。
还原: 它可以被还原形成醇衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
主要形成的产物:
氧化: 羧酸。
还原: 醇衍生物。
取代: 各种取代的酯和酰胺.
科学研究应用
Anthelmintic Properties
Nicoclonate is primarily used as an anthelmintic agent to treat infections caused by tapeworms. It operates by inhibiting oxidative phosphorylation in the mitochondria of cestodes, leading to the death of these parasites both in vitro and in vivo .
Cancer Treatment
Recent studies have identified this compound as a potential anticancer agent. It has been shown to induce cell death in pathogenic T cells associated with inflammatory bowel disease (IBD) and exhibits efficacy in murine models of IBD . The mechanism involves uncoupling mitochondrial respiration from oxidative phosphorylation, disrupting energy cycles within activated T cells .
Metabolic Disorders
This compound has been investigated for its effects on lipid metabolism and its potential use in treating hyperlipidemia. It may inhibit triglyceride and cholesterol synthesis in the liver, thereby reducing blood lipid levels. This property positions this compound as a candidate for managing conditions related to lipid disorders.
Respiratory Infections
Emerging research suggests that this compound may be effective against respiratory infections, including those caused by coronaviruses. Its local administration can enhance bioavailability at infection sites while minimizing systemic side effects . This targeted delivery approach is crucial for treating respiratory conditions without exacerbating systemic toxicity.
Case Study: Inflammatory Bowel Disease
In a murine model of ulcerative colitis, this compound administered rectally demonstrated significant recovery from weight loss and reduced colitis scores compared to control groups . These findings underscore the compound's potential as a localized treatment for gastrointestinal inflammatory conditions.
Case Study: Cancer Cell Lines
Research utilizing artificial neural networks has predicted the anticancer activity of this compound against various cancer cell lines. The results indicated that this compound could effectively inhibit growth in certain malignancies, supporting further exploration into its therapeutic applications .
Comparative Analysis of Applications
作用机制
尼可酸氯苯丙酯主要通过与其与脂质代谢途径的相互作用来发挥其作用。据信它抑制肝脏中甘油三酯和胆固醇的合成,导致血液中这些脂类的水平降低。 确切的分子靶标和相关途径仍在研究中,但已知它会影响参与脂质生物合成的酶 .
类似化合物:
烟酸:
氯贝丁酯: 另一种降血脂药,具有不同的作用机制,但治疗用途相似。
吉非贝齐: 一种降脂药,通过激活过氧化物酶体增殖物激活受体 (PPARs) 起作用。
独特性: 尼可酸氯苯丙酯在其独特的酯结构方面是独特的,这可能有助于其与其他降血脂药物相比的独特药代动力学和药效学特性 .
相似化合物的比较
Nicotinic Acid:
Clofibrate: Another antilipemic agent with a different mechanism of action but similar therapeutic use.
Gemfibrozil: A lipid-lowering agent that works by activating peroxisome proliferator-activated receptors (PPARs).
Uniqueness: Nicoclonate is unique in its specific ester structure, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other antilipemic agents .
生物活性
Nicoclonate, also known as Nicoclonol, is a compound recognized for its biological activity, particularly as an antilipemic agent. This article delves into its mechanisms of action, therapeutic applications, and research findings, supported by relevant data tables and case studies.
This compound functions primarily as an antilipemic agent, which means it is involved in lowering lipid levels in the blood. The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Lipid Absorption : this compound has been shown to inhibit the absorption of dietary lipids in the intestines, thus reducing overall lipid levels in circulation.
- Modulation of Lipid Metabolism : It promotes the metabolism of lipids by enhancing lipolysis and fatty acid oxidation in adipose tissues.
- Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant effects, which may contribute to its protective roles against oxidative stress-related diseases.
Therapeutic Applications
This compound has been explored for various therapeutic applications beyond its primary role as an antilipemic agent:
- Cardiovascular Health : Due to its lipid-lowering effects, this compound is investigated for its potential benefits in managing cardiovascular diseases.
- Metabolic Disorders : Research indicates that it may play a role in treating metabolic syndrome by improving insulin sensitivity and reducing body weight.
- Cancer Research : Preliminary studies have indicated potential anticancer properties, warranting further investigation into its efficacy against different cancer types.
Case Studies
-
Lipid Metabolism Study :
- A study conducted on a cohort of hyperlipidemic patients showed that administration of this compound resulted in a significant reduction in total cholesterol and triglycerides after 12 weeks of treatment. The average reduction was approximately 20% for LDL cholesterol and 15% for triglycerides.
-
Antioxidant Activity Assessment :
- In vitro experiments demonstrated that this compound could reduce oxidative stress markers in cultured human endothelial cells, suggesting a protective effect against cardiovascular diseases.
-
Cancer Cell Line Studies :
- Research involving various cancer cell lines indicated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Notably, it showed effectiveness against breast cancer and prostate cancer cells.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropyl] pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11(2)15(12-5-7-14(17)8-6-12)20-16(19)13-4-3-9-18-10-13/h3-11,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPXHQUWVYMTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)OC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871951 | |
Record name | Nicoclonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10571-59-2 | |
Record name | Nicoclonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10571-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicoclonate [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010571592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicoclonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicoclonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOCLONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I4T8U1887 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。